
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid
Overview
Description
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid, also known as uniformly ¹³C-labeled palmitic acid, is a stable isotope-enriched variant of hexadecanoic acid (C₁₆:0). This compound retains the chemical structure of natural palmitic acid but replaces all carbon atoms with the ¹³C isotope, making it indispensable for metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotope-ratio mass spectrometry studies . Its primary applications include elucidating lipid biosynthesis pathways, fatty acid oxidation kinetics, and cellular uptake mechanisms in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is synthesized through the incorporation of carbon-13 isotopes into the fatty acid chain. The synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process typically involves the hydrogenation of labeled alkenes or the carboxylation of labeled alkanes .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment levels. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Saponification Reactions
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid reacts with strong bases (e.g., NaOH, KOH) to form labeled carboxylate salts, retaining full ¹³C integrity. For example:
Esterification Reactions
The labeled acid undergoes esterification with alcohols to produce isotopically labeled esters:
Beta-Oxidation in Metabolic Pathways
In biological systems, the compound undergoes β-oxidation to generate ¹³C-labeled acetyl-CoA:
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Research Findings :
Oxidation to Ketone Bodies
Under ketogenic conditions, the labeled acid is oxidized to ¹³C₃-D-β-hydroxybutyrate and acetoacetate:
Comparative Reaction Data
Scientific Research Applications
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in cell culture studies to investigate the effects of fatty acids on cellular processes and gene expression.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes and products
Mechanism of Action
The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and study the biochemical processes in detail. The molecular targets include enzymes involved in fatty acid synthesis and degradation, as well as pathways related to energy metabolism and cellular signaling .
Comparison with Similar Compounds
Structural Analogs: Unlabeled Hexadecanoic Acid and Derivatives
Natural Palmitic Acid (Hexadecanoic Acid)
Unlabeled hexadecanoic acid is a saturated fatty acid abundant in biological systems, constituting 13.1–23.3% of total fatty acids in rat liver studies . Key roles include:
- Lipid biosynthesis : Precursor for phospholipids and triglycerides.
- Biological activity : Anti-inflammatory and antimicrobial properties .
- Industrial use : Component of biodiesel as methyl or ethyl esters .
Key Difference : The ¹³C-labeled variant is chemically identical but used exclusively for isotopic tracing, whereas unlabeled palmitic acid serves broader biological and industrial roles.
9-Hexadecenoic Acid
A monounsaturated derivative (C₁₆:1), synthesized via enzymatic desaturation of hexadecanoic acid by recombinant E. coli . Unlike the saturated backbone of ¹³C-palmitic acid, the double bond in 9-hexadecenoic acid alters its fluidity and metabolic fate, favoring incorporation into membrane lipids.
Esterified Derivatives
Hexadecanoic Acid Methyl Ester
- Structure : Methyl group esterified at the carboxyl terminus.
- Applications : Major component of biodiesel (up to 33.6% in propolis extracts) .
- Bioactivity : Antioxidant and anti-androgenic properties .
Hexadecanoic Acid Ethyl Ester
- Structure : Ethyl ester variant.
- Applications : Dominant volatile compound in Thymus vulgaris extracts (highest antioxidant activity) .
- Bioactivity : Antimicrobial and anti-inflammatory effects .
Comparison with ¹³C-Hexadecanoic Acid: Esterified forms exhibit higher volatility and altered solubility, making them suitable for biofuels and topical applications, whereas the ¹³C-labeled acid is non-esterified and used in research settings.
Hydroxylated and Functionalized Derivatives
2-Hydroxyhexadecanoic Acid Methyl Ester
- Structure : Hydroxyl group at the C-2 position.
- Source : Identified in Eryngium caucasicum extracts (4.56% in 60% fractions) .
- Activity: Potential anti-proliferative effects on melanoma cells .
9,10-Dihydroxyhexadecanoic Acid
- Synthesis : Produced via recombinant E. coli expressing fatty acid dioxygenase .
- Application : Studied for its role in cutin polymer formation in plants.
Key Difference: Hydroxylation introduces polar functional groups, enhancing solubility and enabling unique biological interactions compared to the non-polar ¹³C-palmitic acid.
Isotopic Analogs: ¹³C-Labeled vs. Natural Abundance
Property | ¹³C₁₆-Hexadecanoic Acid | Natural Hexadecanoic Acid |
---|---|---|
Isotopic Purity | 99% ¹³C enrichment | Natural ¹²C abundance (98.9%) |
Molecular Weight | ~299.3 g/mol | 256.4 g/mol |
Primary Use | Metabolic tracing, NMR | Biological/industrial processes |
Cost | High (synthesis-intensive) | Low (naturally abundant) |
Metabolic Studies
- Hepatic Lipid Metabolism : ¹³C-palmitic acid revealed preferential incorporation into liver triglycerides (13.1–23.3% in rat models) .
- Microbial Degradation: Pseudomonas synxantha rapidly metabolizes n-hexadecane to hexadecanoic acid, detectable in culture media within 24 hours .
Environmental and Industrial Relevance
- Hygroscopicity: Hexadecanoic acid-AS mixtures exhibit "S"-shaped κ curves in atmospheric aerosols, influencing cloud condensation nuclei activity .
- Biodiesel : Methyl esters dominate in palm oil-based biofuels (up to 45.9% in banana peel extracts) .
Biological Activity
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is a stable isotopic variant of hexadecanoic acid (also known as palmitic acid), which is a saturated fatty acid commonly found in animals and plants. This article explores its biological activity through various studies and findings.
1. Anti-Inflammatory Properties
Research has indicated that n-hexadecanoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. The inhibition occurs in a competitive manner and is supported by structural evidence obtained from X-ray crystallography . The binding energy of n-hexadecanoic acid to PLA2 was calculated using Isothermal Titration Calorimetry and in silico methods. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
Table 1: Kinetic Parameters of n-Hexadecanoic Acid Inhibition on PLA2
Parameter | Value |
---|---|
Binding Energy | Calculated via ITC |
Inhibition Type | Competitive |
Resolution of Structure | 2.5 Å |
2. Antimicrobial Activity
n-Hexadecanoic acid has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness as an antifungal and antibacterial agent. Specifically, it has been noted for its bactericidal activity against Staphylococcus aureus, suggesting its potential utility in treating skin infections .
3. Antiplasmodial Activity
Recent findings highlight the potential of n-hexadecanoic acid as an antiplasmodial agent against Plasmodium falciparum, the causative agent of malaria. In vivo studies demonstrated significant chemosuppression effects at different dosages (100 mg/kg showing 89.74% suppression) with favorable safety profiles at lower doses . Molecular docking analyses indicated multiple target interactions across various lifecycle stages of the parasite.
Table 2: Antiplasmodial Efficacy of n-Hexadecanoic Acid
Dose (mg/kg) | % Chemosuppression |
---|---|
100 | 89.74 |
50 | 83.80 |
10 | 71.58 |
4. Antioxidant and Anticancer Properties
n-Hexadecanoic acid has been associated with antioxidant properties and the ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit proliferation and cause cell cycle arrest in various cancer cell lines . Its role in promoting the proliferation of bone marrow mesenchymal stem cells also highlights its potential therapeutic applications in regenerative medicine.
5. Toxicological Considerations
Despite its beneficial properties, concerns regarding the toxicity of hexadecanoic acid have been raised. High dietary intake of saturated fatty acids has been linked to increased risks of coronary heart disease and atherosclerosis . In vitro studies have shown that exposure to hexadecanoic acid can inhibit embryonic development in mice at certain concentrations .
Q & A
Basic Research Questions
Q. What are the primary applications of fully ¹³C-labeled hexadecanoic acid in metabolic research?
Methodological Answer: This compound is used as a stable isotope tracer to study lipid metabolism, including β-oxidation pathways, lipid turnover, and membrane biosynthesis. Researchers administer the labeled compound in vitro or in vivo and track ¹³C incorporation via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). Isotopic enrichment data are normalized to internal standards (e.g., unlabeled palmitic acid) to quantify metabolic flux. Theoretical frameworks like tracer kinetics guide experimental design, ensuring alignment with hypotheses about lipid dynamics .
Q. How is the purity and isotopic enrichment of (1,2,3,…,16-¹³C₁₆)hexadecanoic acid validated?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms isotopic enrichment by analyzing the mass-to-charge (m/z) ratio for ¹³C16 peaks. NMR spectroscopy (e.g., ¹³C-NMR) verifies positional labeling integrity. Compare results to reference data from NIST Standard Reference Database 69, which provides validated spectral libraries for fatty acids . Purity (>98%) is assessed via reverse-phase HPLC with evaporative light scattering detection (ELSD) .
Q. What storage conditions are recommended for ¹³C-labeled fatty acids to maintain stability?
Methodological Answer: Store aliquots under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade isotopic integrity. Use amber vials to minimize photodegradation. Larodan’s guidelines recommend desiccated storage for long-term stability .
Advanced Research Questions
Q. How to design a pulse-chase experiment using this compound to study β-oxidation kinetics in hepatocytes?
Methodological Answer:
- Experimental Groups : Include labeled compound treatment, unlabeled controls, and inhibitors (e.g., etomoxir for CPT1 inhibition).
- Time Points : Collect samples at 0, 2, 6, 12, and 24 hours post-administration.
- Extraction : Use Folch extraction (chloroform:methanol, 2:1) to isolate lipids. Derivatize fatty acids to methyl esters for GC-MS analysis.
- Data Analysis : Apply kinetic modeling (e.g., SAAM II) to calculate turnover rates. Normalize ¹³C signals to total cellular protein to correct for variations in cell density .
Q. How to resolve discrepancies in ¹³C enrichment data across tissue samples (e.g., liver vs. adipose)?
Methodological Answer:
- Contamination Check : Validate extraction efficiency using spiked internal standards (e.g., ¹³C10-hexadecanoic acid).
- Ionization Suppression : Use matrix-matched calibration curves in LC-MS to correct for tissue-specific ion suppression.
- Normalization : Express enrichment as a percentage of total fatty acid pool to account for tissue-specific lipid content.
- Theoretical Framework : Apply contradiction analysis by revisiting hypotheses about tissue-specific metabolic priorities (e.g., preferential β-oxidation in liver vs. storage in adipose) .
Q. What computational models integrate ¹³C-labeled hexadecanoic acid data for fluxomics analysis?
Methodological Answer:
- Metabolic Flux Analysis (MFA) : Use software like INCA or OpenFLUX to model isotopic steady-state or dynamic labeling data.
- Input Parameters : Include isotopic labeling patterns, substrate uptake rates, and biomass composition.
- Validation : Cross-validate with ¹³C-glucose or ¹³C-acetate tracing to confirm pathway-specific flux .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-BZDICNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584437 | |
Record name | (~13~C_16_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56599-85-0 | |
Record name | (~13~C_16_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmitic acid-13C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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